molecular formula C22H23N3O3 B10857840 Glyoxalase I inhibitor 3

Glyoxalase I inhibitor 3

Cat. No.: B10857840
M. Wt: 377.4 g/mol
InChI Key: MTHVWTHQEXZISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxalase I inhibitor 3 is a compound designed to inhibit the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which converts methylglyoxal into less harmful substances, thus protecting cells from damage. Inhibitors of glyoxalase I have been studied for their potential therapeutic applications, particularly in cancer treatment, as they can induce the accumulation of toxic metabolites in cancer cells, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 3 typically involves the use of computer-aided drug design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases and subjected to robust docking using protocols like CDOCKER within Discovery Studio. The compounds are then prepared and docked at the active sites of glyoxalase I .

Industrial Production Methods: Industrial production methods for glyoxalase I inhibitors involve large-scale synthesis using optimized reaction conditions. These methods often include the use of high-throughput screening to identify potential inhibitors, followed by chemical synthesis and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Glyoxalase I inhibitor 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification processes.

    Biology: Investigated for its effects on cellular metabolism and its potential to induce apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, as it can induce the accumulation of toxic metabolites in cancer cells, leading to cell death.

Mechanism of Action

The mechanism of action of glyoxalase I inhibitor 3 involves the inhibition of glyoxalase I, an enzyme that detoxifies methylglyoxal. By binding to the active site of glyoxalase I, the inhibitor prevents the conversion of methylglyoxal into less harmful substances. This leads to the accumulation of methylglyoxal and other toxic metabolites, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the glyoxalase system and the associated detoxification processes .

Comparison with Similar Compounds

Uniqueness: Glyoxalase I inhibitor 3 is unique due to its specific zinc-binding group and its ability to effectively inhibit glyoxalase I. This compound has shown moderate activity with an IC50 value in the micromolar range, making it a promising lead compound for further development. Its structure and binding affinity distinguish it from other inhibitors, providing a basis for the development of more potent and selective glyoxalase I inhibitors .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-3,4-dihydropyridin-2-one

InChI

InChI=1S/C22H23N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-13,15,18,27H,5,9,11,14H2,1H3

InChI Key

MTHVWTHQEXZISL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=CC(=CN=C21)C3=CC(CC(=O)N3O)C4=CC=CC=C4

Origin of Product

United States

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